Ethanol, 2,2',2'',2'''-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- is a complex organic compound with a unique structure that includes multiple morpholine and pyrimidine rings
Vorbereitungsmethoden
The synthesis of Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions typically include the use of strong bases and high temperatures to facilitate the formation of the pyrimidine rings. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets .
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Ethanol, 2,2’,2’‘,2’‘’-((2,6-di-4-morpholinylpyrimido(5,4-d)pyrimidine-4,8-diyl)dinitrilo)tetrakis- include other pyrimidine-based molecules and morpholine-containing compounds. What sets this compound apart is its unique combination of multiple morpholine and pyrimidine rings, which provides it with distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
16908-54-6 |
---|---|
Molekularformel |
C22H36N8O6 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
2-[[8-[bis(2-hydroxyethyl)amino]-2,6-dimorpholin-4-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C22H36N8O6/c31-9-1-27(2-10-32)19-17-18(24-21(25-19)29-5-13-35-14-6-29)20(28(3-11-33)4-12-34)26-22(23-17)30-7-15-36-16-8-30/h31-34H,1-16H2 |
InChI-Schlüssel |
CABDLXZYYXXTPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(C(=N2)N(CCO)CCO)N=C(N=C3N(CCO)CCO)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.